molecular formula C21H19ClN4O5 B12778445 Lenvatinib metabolite ME115 CAS No. 1788899-64-8

Lenvatinib metabolite ME115

Numéro de catalogue: B12778445
Numéro CAS: 1788899-64-8
Poids moléculaire: 442.9 g/mol
Clé InChI: CCRBWARCHWHBNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenvatinib metabolite ME115 is a quinolone derivative formed via the oxidation of lenvatinib, primarily mediated by aldehyde oxidase (AO) rather than cytochrome P450 (CYP) enzymes . ME115 is a significant fecal metabolite, accounting for 16–21.28% of the total radioactivity in feces 72–168 hours post-administration . Unlike other metabolites, ME115 exhibits minimal inhibitory activity against AO or CYP enzymes, even at high concentrations (50 µmol/L) . Its formation and excretion profile highlights its role as a terminal metabolite in lenvatinib’s elimination pathway, with negligible renal excretion (0.49% in urine) .

Propriétés

Numéro CAS

1788899-64-8

Formule moléculaire

C21H19ClN4O5

Poids moléculaire

442.9 g/mol

Nom IUPAC

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-2-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O5/c1-30-17-8-16-12(7-13(17)20(23)28)18(9-19(27)25-16)31-11-4-5-15(14(22)6-11)26-21(29)24-10-2-3-10/h4-10H,2-3H2,1H3,(H2,23,28)(H,25,27)(H2,24,26,29)

Clé InChI

CCRBWARCHWHBNA-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C(=C1)NC(=O)C=C2OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)C(=O)N

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lenvatinib involves multiple steps, including the formation of key intermediates and the final product. The process typically includes reactions such as chlorination, cyclization, and amidation . The preparation of lenvatinib metabolite ME115 specifically involves the metabolic pathways in the human body, where lenvatinib undergoes hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation .

Industrial Production Methods

Industrial production of lenvatinib involves an improved and economic process that ensures high yield and reduced processing steps. This process includes the use of specific reagents and solvents to achieve the desired product . The production of this compound, however, is not typically carried out industrially as it is a metabolic byproduct formed in vivo.

Analyse Des Réactions Chimiques

Types of Reactions

Lenvatinib metabolite ME115 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: For oxidation reactions.

    Water and enzymes: For hydrolysis.

    Glucuronic acid: For glucuronidation.

Major Products Formed

The major products formed from these reactions include various oxidized, hydrolyzed, and glucuronidated forms of lenvatinib .

Applications De Recherche Scientifique

Lenvatinib metabolite ME115 has several scientific research applications, including:

Comparaison Avec Des Composés Similaires

Metabolic Pathways and Excretion

The table below summarizes key metabolites of lenvatinib and their characteristics:

Metabolite Formation Enzyme Major Excretion Route Excretion Percentage Structural Features
ME115 Aldehyde oxidase (AO) Feces 16–21.28% Quinolone form
ME118 AO (from ME114) Feces 11% Quinolone form of ME114
ME114 CYP3A4/AO Feces 4.3% Precursor to ME118
ME107 CYP3A4 Feces Inhibits AO (IC50: 30.78 µmol/L)
ME88 CYP3A4 Urine/Feces Glucuronide conjugate

Key Findings :

  • ME115 vs. ME118: Both are quinolone derivatives, but ME115 is directly formed via AO, whereas ME118 requires prior conversion of ME114 . ME115 is excreted in higher quantities in feces (16–21.28%) compared to ME118 (11%) .
  • ME115 vs. ME107 : ME107 is a CYP3A4-derived metabolite with moderate AO inhibitory activity (IC50: 30.78 µmol/L), unlike ME115, which lacks significant inhibition .
  • ME115 vs. ME114 : ME114 is a precursor to ME118 and exhibits partial CYP-mediated formation, while ME115 is exclusively AO-dependent .

Enzyme Inhibition Profiles

Metabolite AO Inhibition (IC50) CYP Inhibition
ME115 >50 µmol/L Negligible
ME114 11.57 µmol/L
ME107 30.78 µmol/L
Lenvatinib >100 µmol/L Moderate

Implications :

  • ME115’s lack of inhibition suggests a lower risk of interactions, supporting its classification as a non-active metabolite .

Functional Comparison with Non-Metabolite Kinase Inhibitors

Compound Target Binding Stability (RMSF) Key Interactions
Lenvatinib VEGFR Moderate Hydrophobic pockets
EGCG VEGFR High Hydrogen bonds with Ser97, Asn92

Key Insight :

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.